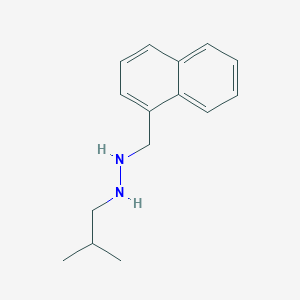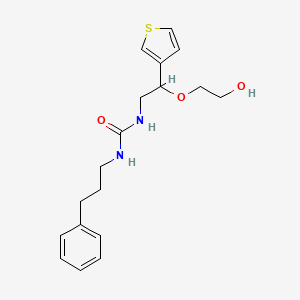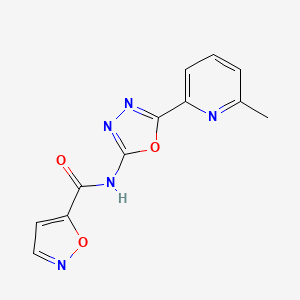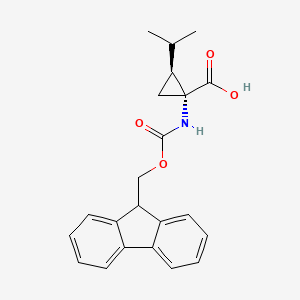
1-Isobutyl-2-(1-naphthylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2-(1-naphthylmethyl)hydrazine is a chemical compound with the molecular formula C15H20N2 and a molecular weight of 228.34 . It is also known by other synonyms such as 1-Isobutyl-2-(naphthalen-1-ylmethyl)hydrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Detection and Monitoring of Hydrazine
1-Isobutyl-2-(1-naphthylmethyl)hydrazine is part of a broader class of compounds involved in the development of chemodosimetric sensors and fluorescent probes for the selective detection and monitoring of hydrazine (N2H4). Hydrazine is an industrially significant chemical used across various sectors, including agriculture and rocket propellant production. Due to its potential health risks and environmental pollution concerns, accurate and sensitive detection methods are crucial.
Chemodosimetric Sensors : A study introduced a naphthalimide derivative that reacts selectively with hydrazine, leading to significant fluorescence enhancement and color changes. This compound offers a limit of detection below the threshold set by the U.S. Environmental Protection Agency (EPA), showcasing its efficiency in detecting hydrazine in solutions and vapor phases without interference from other amines and metal ions (Lee et al., 2013).
Fluorescent Probes : Recent advancements have seen the development of fluorescent probes for hydrazine with high selectivity and sensitivity, capable of real-time, in vivo bioimaging, and environmental monitoring. These probes, based on various naphthaldehyde derivatives, enable traceable detection of hydrazine in diverse environments, including soil analysis and tissue imaging, overcoming limitations of previous fluorescent probes (Jung et al., 2019).
Environmental and Biological Systems Monitoring
The ability to detect hydrazine accurately at nanomolar concentrations in aqueous media and living systems highlights the significant role of this compound related compounds. These compounds are instrumental in environmental pollution monitoring and assessing hydrazine's impact on biological systems.
- Near-Infrared-Emitting Probes : Probes developed for the detection of hydrazine in complete aqueous mediums and through bioimaging studies enable the monitoring of hydrazine in living cells, offering insights into its biological effects. These probes have practical applications, including the development of eco-friendly test strips for hydrazine detection in water and vapor phases (Vijay & Velmathi, 2020).
Safety and Hazards
properties
IUPAC Name |
1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHKIDYMYIWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNNCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)



![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)

![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)